molecular formula C12H12N2OS B11117750 N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No.: B11117750
M. Wt: 232.30 g/mol
InChI Key: BZGKXQSOFFPEDI-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a thiazole-based acetamide derivative characterized by a 5-methyl-substituted thiazole ring linked to a phenylacetamide moiety.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C12H12N2OS/c1-9-8-13-12(16-9)14-11(15)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15)

InChI Key

BZGKXQSOFFPEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Thiazole Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 5-methyl-1,3-thiazol-2-amine intermediate. This method involves cyclizing α-halocarbonyl compounds with thioureas:

ArC(O)CH2X+NH2CSNH2Thiazole intermediate+HX\text{ArC(O)CH}2\text{X} + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiazole intermediate} + \text{HX}

Procedure :

  • Step 1 : React 2-bromoacetophenone with thiourea in ethanol under reflux (12–24 h).

  • Step 2 : Isolate the 2-aminothiazole intermediate via recrystallization (yield: 70–85%).

Optimization :

  • Substituting ethanol with polyethylene glycol (PEG-400) at room temperature reduces reaction time to 4–6 h while maintaining yields >80%.

Acetamide Coupling via Steglich Esterification

The Steglich reaction facilitates amide bond formation between 2-phenylacetic acid and 5-methyl-1,3-thiazol-2-amine:

Reagents :

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) as solvent.

Procedure :

  • Activate 2-phenylacetic acid with EDC/DMAP at 0°C.

  • Add 5-methyl-1,3-thiazol-2-amine and stir at room temperature for 24 h.

  • Purify via column chromatography (yield: 75–92%).

Key Data :

SolventTemperature (°C)Yield (%)Purity (%)
DCM258998
THF407895

One-Pot Synthesis Strategies

Concurrent Cyclization and Amidation

A streamlined approach combines thiazole formation and acetamide coupling in a single pot:

Procedure :

  • React 2-bromoacetophenone (1 eq), thiourea (1.2 eq), and 2-phenylacetyl chloride (1.1 eq) in acetonitrile.

  • Reflux for 8 h, then neutralize with NaHCO₃.

  • Isolate product via filtration (yield: 68–74%).

Advantages :

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and yield:

Conditions :

  • Power: 300 W

  • Temperature: 120°C

  • Time: 20–30 min

Outcome :

  • 95% conversion of starting materials vs. 72% under conventional heating.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling avoids toxic solvents:

  • Mix 5-methyl-1,3-thiazol-2-amine, 2-phenylacetic acid, and N,N'-dicyclohexylcarbodiimide (DCC).

  • Mill at 30 Hz for 1 h (yield: 82%).

Aqueous-Phase Reactions

Using water as a solvent reduces environmental impact:

  • Reactants: 2-phenylacetic acid, 5-methyl-1,3-thiazol-2-amine, EDC.

  • Yield: 70% at pH 6.5.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.72 (s, 2H, CH₂), 7.25–7.45 (m, 5H, Ar-H), 8.12 (s, 1H, NH).

  • IR : 1655 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost ($/g)Scalability
Stepwise Condensation852412.50High
One-Pot Synthesis7489.80Moderate
Microwave-Assisted950.515.20Low
Mechanochemical8218.40High

Challenges and Optimization

Byproduct Formation

  • Issue : Diacetylation during Steglich reaction.

  • Solution : Use stoichiometric DMAP (0.1 eq) to suppress side reactions.

Low Solubility

  • Issue : Poor solubility of thiazole intermediates in polar solvents.

  • Fix : Switch to DMF/THF mixtures (3:1 v/v) .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The amide group can undergo nucleophilic

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a synthetic compound that has attracted attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a phenylacetamide moiety, which contribute to its biological activity. The structural formula is represented as follows:

C18H16N2S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{S}

This unique combination of functional groups allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can effectively inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Xanthomonas oryzae pv. oryzae156.7 µM
Xanthomonas axonopodis pv. citri179.2 µM
Xanthomonas oryzae pv. oryzicola144.7 µM

These findings indicate that this compound is more effective than other known agents like bismerthiazol and thiodiazole copper.

The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell membranes and inhibition of essential enzymes. Scanning electron microscopy studies have confirmed that the compound can cause cell membrane rupture in bacterial cells .

Case Studies

Case Study 1: Antibacterial Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their antibacterial properties against various strains of bacteria. The study revealed that modifications in the thiazole ring significantly influenced the antibacterial potency of the compounds .

Case Study 2: Nematicidal Activity

In addition to its antibacterial properties, this compound demonstrated potent nematicidal activity against Meloidogyne incognita. At concentrations of 500 µg/mL and 100 µg/mL, the compound achieved mortality rates of 100% and 53.2%, respectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications in the thiazole and phenylacetamide moieties can enhance biological activity. For instance, substituents on the phenyl ring can significantly affect the compound's efficacy against various pathogens .

Table 2: Summary of SAR Findings

Modification TypeEffect on ActivityReference
Substituent on ThiazoleIncreased antibacterial potency
Alteration in Phenyl RingEnhanced nematicidal activity

Scientific Research Applications

Chemistry

N-(5-methyl-1,3-thiazol-2-yl)-2-phenylacetamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic routes to develop novel materials with enhanced properties.

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Studies have shown that derivatives containing the thiazole moiety exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains.

Medicine

In pharmacological research, this compound has been explored for its potential as an anti-inflammatory and analgesic agent . Its mechanism of action often involves the inhibition of specific enzymes or receptors involved in pain pathways.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
A1Xanthomonas oryzae156.7 µM
A2Staphylococcus aureus<100 µM
A3Escherichia coli200 µM

This table summarizes the antibacterial efficacy of various derivatives of this compound against common bacterial strains.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. Scanning electron microscopy revealed that the compound disrupts bacterial cell membranes, leading to cell death .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. The results indicated its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Thiazole Substituent Phenyl Substituent Key Functional Groups Biological Activity/Application Synthesis Method Reference
N-(5-Methyl-1,3-thiazol-2-yl)-2-phenylacetamide 5-Methyl None Acetamide Not explicitly reported (inference: potential kinase/COX inhibition) Likely via coupling reagents (e.g., EDC/HOBt)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-Trifluoromethyl (benzothiazole) None Acetamide, CF3 Patented pharmaceutical candidate (unspecified activity) Copper-catalyzed cycloaddition
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide 4-Methyl 2-Chloro Chloro, Acetamide Not reported; chloro may enhance electrophilicity Not detailed in evidence
N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide None 4-Hydroxy Hydroxyl, Acetamide Potential anti-inflammatory (hydroxyl improves solubility) Coupling with EDC/HOBt in acetonitrile
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) None 4-Hydroxy-3-methoxy Methoxy, Hydroxyl, Acetamide Non-selective COX-1/COX-2 inhibitor Multi-step synthesis with cycloaddition

Notes:

  • Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) often exhibit enhanced metabolic stability compared to thiazoles due to aromatic ring fusion .
  • Substituent Position : Methyl at position 5 (target compound) may sterically hinder interactions compared to 4-methyl () or unsubstituted thiazoles .

Computational and Experimental Insights

  • Docking Studies : Triazole-thiazole hybrids (e.g., ) demonstrate hydrophobic interactions with target enzymes, implying that the methyl group in the target compound may modulate binding affinity .
  • Kinetic Data : Alkaline phosphatase inhibitors () with propanamide-thiazole scaffolds highlight the importance of amide connectivity for enzymatic inhibition .

Q & A

Q. How to design analogs with enhanced pharmacokinetic properties?

  • Methodology :
  • LogP Optimization : Introduce hydrophilic substituents (e.g., -OH, -SO₃H) to reduce LogP values predicted via ChemDraw .
  • Metabolic Stability Assays : Liver microsome studies to identify labile sites (e.g., thiazole ring oxidation) .

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